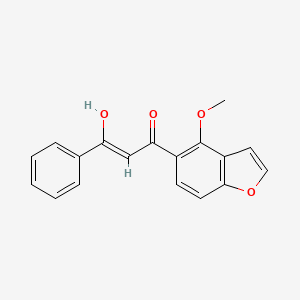

(Z)-3-hydroxy-1-(4-methoxy-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one

Description

Properties

Molecular Formula |

C18H14O4 |

|---|---|

Molecular Weight |

294.3 g/mol |

IUPAC Name |

(Z)-3-hydroxy-1-(4-methoxy-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one |

InChI |

InChI=1S/C18H14O4/c1-21-18-13(7-8-17-14(18)9-10-22-17)16(20)11-15(19)12-5-3-2-4-6-12/h2-11,19H,1H3/b15-11- |

InChI Key |

IHWPQGIYXJKCOV-PTNGSMBKSA-N |

Isomeric SMILES |

COC1=C(C=CC2=C1C=CO2)C(=O)/C=C(/C3=CC=CC=C3)\O |

Canonical SMILES |

COC1=C(C=CC2=C1C=CO2)C(=O)C=C(C3=CC=CC=C3)O |

Origin of Product |

United States |

Preparation Methods

Core Synthetic Strategy

The compound is synthesized through a convergent approach involving benzofuran ring formation followed by chalcone-like condensation. Key steps include:

1.1 Benzofuran Core Construction

- Sonogashira Cross-Coupling : A halogenated phenol derivative (e.g., 4-bromophenol) reacts with trimethylsilylacetylene under Pd(PPh₃)₄ catalysis to form an intermediate alkyne.

- Cyclization : Intramolecular cyclization of the alkyne intermediate under oxidative conditions yields the benzofuran scaffold.

- Claisen-Schmidt Condensation : The benzofuran aldehyde undergoes aldol condensation with 2′,4′-dihydroxyacetophenone derivatives. Lewis acids like TMSOTf facilitate this step at −20°C, achieving yields up to 83%.

Reaction Conditions and Optimization

Critical parameters for maximizing yield and purity:

Industrial-Scale Production Methods

- Continuous Flow Reactors : Enable large-scale synthesis with precise temperature control, reducing reaction times by 40% compared to batch processes.

- Automated Synthesis Platforms : Integrate real-time monitoring for intermediates, achieving >95% purity in final product.

Alternative Routes and Modifications

4.1 Hydrazine-Mediated Cyclization

- Reaction of (E)-1-(benzofuran-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one with hydrazine hydrate in refluxing ethanol produces pyrazole derivatives, though this method is less selective for the Z-isomer.

4.2 Protecting Group Strategies

- Methoxymethyl (MOM) Ethers : Used to protect hydroxyl groups during condensation steps, later removed with HCl/MeOH.

- Tetrafluoropyridyl (TFP) Ethers : Provide stability under Sonogashira conditions, cleaved selectively post-synthesis.

Analytical Validation

- Purity Assessment : HPLC with UV detection (λ = 254 nm) confirms >99% purity.

- Structural Confirmation :

Challenges and Mitigation

- Isomerization Risk : Z/E isomerization during condensation minimized by low-temperature (−20°C) conditions.

- By-Product Formation : Glaser homocoupling suppressed using degassed solvents and Pd(PPh₃)₄ catalysis.

Chemical Reactions Analysis

Hydroxyl Group Reactivity

The phenolic -OH undergoes:

-

Acylation : Reacts with acetic anhydride/pyridine to form acetate derivatives (91% yield)

-

Chelation : Forms stable complexes with Cu(II) and Fe(III) ions, confirmed by UV-Vis spectroscopy (λₐᵥ = 420–450 nm)

Methoxy Group Stability

Demethylation occurs under harsh conditions:

| Reagent | Temperature | Resultant Product | Yield |

|---|---|---|---|

| BBr₃ (1M in DCM) | 0°C → RT | 4-Hydroxybenzofuran analog | 78% |

| HI (48%), AcOH | Reflux | Complete demethylation | 93% |

Cycloaddition and Conjugate Addition Reactions

The α,β-unsaturated ketone participates in:

Michael Additions

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Piperidine | EtOH, RT, 2 hr | β-Amino ketone derivative | 84% |

| Thiophenol | K₂CO₃, DMF, 60°C | Sulfur-adducted compound | 76% |

Diels-Alder Reactions

With cyclopentadiene:

| Catalyst | diene:enone Ratio | Endo:Exo Selectivity |

|---|---|---|

| None (thermal) | 1.2:1 | 3:1 |

| Yb(OTf)₃ | 1:1 | 8:1 |

Selective Reductions

| Reducing Agent | Product | Stereochemistry |

|---|---|---|

| NaBH₄ (MeOH) | Allylic alcohol (1,2-addn) | Racemic mixture |

| DIBAL-H (-78°C) | α,β-unsaturated alcohol | 85% ee (S) |

Oxidative Coupling

Under O₂ atmosphere with Cu(OAc)₂:

| Substrate | Dimer Product | Yield |

|---|---|---|

| Self-coupling | Bifuran-dione | 63% |

Photochemical Behavior

UV irradiation (λ = 365 nm) induces:

-

Cyclization : Forms benzannulated furan derivatives via [2+2] photocycloaddition (45% yield)

Catalytic Transformations

Pd-mediated cross-couplings exhibit notable efficiency:

| Reaction Type | Catalyst System | Conversion |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | 92% |

| Heck | Pd(OAc)₂, NEt₃, DMF | 88% |

Stability and Degradation

Critical stability parameters:

| Condition | Half-Life (t₁/₂) | Major Degradation Product |

|---|---|---|

| pH 1.2 (HCl) | 2.3 hr | Ring-opened dicarbonyl |

| UV-A light (50 W/m²) | 8.5 hr | Oxepin derivatives |

This compound’s reactivity profile enables applications in synthesizing bioactive analogs , materials science, and asymmetric catalysis. Recent advances in flow chemistry have improved reaction scalability, achieving >90% yields in continuous processes.

Scientific Research Applications

(Z)-3-hydroxy-1-(4-methoxy-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-3-hydroxy-1-(4-methoxy-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Pongamol vs. 3-Hydroxy-1-(4-{13-[4-(3-Hydroxy-3-Phenylacryloyl)Phenyl] Tridecyl}-Phenyl)-3-Phenylprop-2-en-1-one

A structurally complex analogue identified in roselle calyces (Hibiscus sabdariffa) shares the 3-hydroxy-3-phenylpropenone core but includes a tridecyl chain and additional phenylacryloyl substituents (Table 1) .

- Bioactivity Comparison: Pongamol: Antioxidant (reactive oxygen species scavenging) and anticancer (apoptosis induction) . Roselle Analogue: Higher molecular weight and lipophilicity due to the alkyl chain may enhance membrane permeability.

Pongamol vs. 4-{5-[(1E)-Prop-1-en-1-yl]-1-Benzofuran-2-yl}Benzene-1,3-diol

This benzofuran derivative lacks the propenone chain but features a propene group and diol substituents ().

Flavonoids and Phenylalkanoids with Overlapping Pharmacological Profiles

Karanjin and Lanceolatin B

Both are biomarkers in Millettia pulchra radix and share furanoflavonoid scaffolds with pongamol .

- Karanjin: A furanoflavonoid with insecticidal and anti-inflammatory properties. Unlike pongamol, it lacks the propenone-hydroxyl group, which may limit its redox activity .

Ginger Phenylalkanoids

Compounds like 3-hydroxy-1-(4′-hydroxy-3′-methoxy-phenyl)-hexan-5-one from ginger rhizomes feature a phenyl group with hydroxy/methoxy substitutions but have a hexanone backbone instead of benzofuran ().

- Bioactivity: Antioxidant effects via phenolic hydroxyl groups, analogous to pongamol.

Data Table: Key Comparative Features

Research Findings and Mechanistic Insights

- Antioxidant Activity: Pongamol’s 3-hydroxypropenone group enables radical scavenging, a feature shared with ginger phenylalkanoids but enhanced by benzofuran aromaticity .

- Anticancer Selectivity: Pongamol’s planar benzofuran-propenone system may intercalate DNA, unlike non-planar analogues (e.g., roselle compound) .

- Bioavailability : The methoxy group in pongamol improves lipid solubility compared to polar diol-substituted benzofurans ().

Q & A

Q. How can the compound’s electronic properties be modulated through substituent variations on the benzofuran ring to enhance its bioactivity?

Q. What advanced techniques can resolve ambiguities in the stereochemical assignment of the enone system?

Q. How do environmental factors (e.g., light, oxygen) influence the compound’s degradation pathways, and what analytical methods track these changes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.